2-Cycloheptylphenylamine
Description
Contextualization of Cycloalkyl Aniline (B41778) Derivatives in Chemical Synthesis and Advanced Materials Science
Cycloalkyl aniline derivatives represent a class of compounds that feature a cycloalkane ring attached to an aniline moiety. These structures are of significant interest in chemical synthesis due to their role as versatile building blocks and intermediates. researchgate.net The incorporation of a cycloalkyl group can impart unique steric and electronic properties to the aniline core, influencing its reactivity and the properties of downstream products.
In the realm of advanced materials science, cycloalkyl aniline derivatives are explored for their potential in creating novel polymers and functional materials. researchgate.netacs.org The specific nature of the cycloalkyl group can affect the physical and chemical characteristics of these materials, including their thermal stability, solubility, and electronic properties. The development of new synthetic methodologies to access these derivatives is crucial for expanding their applications in fields ranging from pharmaceuticals to electronics. catalysis.blogmdpi.com
Rationale for Focused Academic Inquiry into 2-Cycloheptylphenylamine
The specific focus on this compound stems from a confluence of factors. The seven-membered cycloheptyl ring introduces a distinct level of conformational flexibility and steric hindrance compared to smaller or larger cycloalkanes. This unique structural feature can lead to novel reactivity patterns and the generation of compounds with specific three-dimensional arrangements. nih.govacs.org
Academic inquiry into this compound is driven by the desire to understand how this particular cycloalkyl substituent influences the chemical behavior of the phenylamine core. Researchers are interested in exploring its utility in the synthesis of complex molecules, including those with potential biological activity. acs.org Furthermore, the study of its synthesis provides a platform for the development and optimization of catalytic cross-coupling reactions, a cornerstone of modern organic synthesis. clockss.orgwiley.com
Historical Development of Phenylamine Chemistry and its Cycloalkane Analogs
The story of phenylamine, or aniline, dates back to the 19th century when it was first isolated from the distillation of indigo (B80030) and later from coal tar. acs.orgwikidoc.org Its discovery was a pivotal moment in the history of chemistry, laying the foundation for the synthetic dye industry and the development of a vast array of aromatic compounds. acs.org The fundamental reactions of aniline, such as its synthesis via the reduction of nitrobenzene, have been cornerstones of organic chemistry education and industrial processes for over a century. wikidoc.org
The exploration of cycloalkane analogs of phenylamine is a more recent development, driven by the ongoing quest for new chemical entities with tailored properties. The synthesis of these analogs has been greatly facilitated by the advent of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. catalysis.blogwikipedia.org These powerful synthetic tools have made it possible to efficiently construct the carbon-nitrogen bond between an aryl group and a cycloalkylamine, opening the door to a wide range of previously inaccessible structures. wikipedia.orgorganic-chemistry.org Computational studies on cyclohexane (B81311) analogs of phenylalanine, a related class of compounds, have provided valuable insights into the conformational effects of cycloalkyl rings, further stimulating research in this area. nih.govacs.orgacs.org
Significance of the 2-Substituted Arylamine Motif in Synthetic Methodologies
The 2-substituted arylamine motif is a crucial structural element in a multitude of synthetic methodologies and target molecules. Its presence can direct the regioselectivity of further chemical transformations on the aromatic ring. The steric and electronic nature of the substituent at the 2-position plays a critical role in influencing the outcome of these reactions.
In the context of heterocyclic chemistry, 2-substituted arylamines are invaluable precursors for the synthesis of a wide variety of nitrogen-containing ring systems, such as quinazolines. colab.ws The development of efficient methods for the synthesis of these motifs, including palladium-catalyzed amination reactions, is of paramount importance for medicinal chemistry and drug discovery, as these heterocyclic scaffolds are prevalent in many biologically active compounds. acs.orgnih.govmdpi.com The ability to introduce a cycloheptyl group at the 2-position, as in this compound, offers a unique tool for creating structurally diverse and potentially bioactive molecules.
| Property | Value |
| Molecular Formula | C₁₃H₁₉N |
| Molar Mass | 189.30 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Likely soluble in organic solvents |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-cycloheptylaniline |
InChI |
InChI=1S/C13H19N/c14-13-10-6-5-9-12(13)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8,14H2 |
InChI Key |
VOHIKTGRNYAECW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=CC=CC=C2N |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for 2 Cycloheptylphenylamine
Strategic Approaches to the C-N Bond Formation in Anilines
The creation of the C-N bond is a cornerstone of aniline (B41778) synthesis. Modern organic chemistry offers several powerful transition-metal-catalyzed methods that have largely replaced older, harsher techniques. wikipedia.org These reactions provide versatile pathways to couple amine and aryl fragments, which can be conceptually applied to the synthesis of 2-Cycloheptylphenylamine by reacting aniline with a suitable cycloheptyl precursor or cycloheptylamine (B1194755) with a phenyl precursor.
Palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, stands as a premier method for constructing C-N bonds. wikipedia.orgacs.org This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and relatively mild conditions. wikipedia.orgacsgcipr.orgwiley.com The reaction typically involves the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgyoutube.com
The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine and subsequent deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of ligand is critical to the reaction's success; bulky, electron-rich phosphine ligands developed by research groups like Buchwald's (e.g., XPhos, SPhos) and Hartwig's have been instrumental in improving catalyst efficiency and expanding the reaction's scope. youtube.comorganic-chemistry.org
For the synthesis of this compound, this methodology could be applied by coupling aniline with a cycloheptyl halide or cycloheptyl triflate. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for these specific substrates. nih.govnih.gov
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 80-110 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 |
| PdCl₂(dppf) | tBuBrettPhos | K₃PO₄ | t-BuOH | 90-110 |
| [(CyPF-tBu)PdCl₂] | (Self-ligated) | LiHMDS | THF | RT-60 |
Before the widespread adoption of palladium catalysis, copper-mediated reactions were the primary methods for forming C-N bonds. The Ullmann condensation, a classic example, involves the coupling of an aryl halide with an amine at high temperatures using stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org While effective, traditional Ullmann reactions often require harsh conditions (temperatures >200 °C) and high-boiling polar solvents. wikipedia.org
Recent advancements have led to a renaissance of the Ullmann reaction, with the development of catalytic systems that operate under much milder conditions. nih.govmagtech.com.cn The use of specific ligands, such as diamines, amino acids (e.g., N,N-dimethyl glycine), and 1,10-phenanthroline (B135089) derivatives, can significantly accelerate the reaction, allowing it to proceed at lower temperatures and with catalytic amounts of a copper source (e.g., CuI, Cu(OAc)₂). organic-chemistry.orgmagtech.com.cn
Another important copper-catalyzed method is the Chan-Evans-Lam (CEL) coupling, which utilizes arylboronic acids instead of aryl halides as the coupling partner. organic-chemistry.orgnih.gov This reaction often proceeds under exceptionally mild conditions, sometimes even at room temperature and open to the air. organic-chemistry.org For synthesizing this compound, this could involve the reaction of phenylboronic acid with cycloheptylamine in the presence of a copper(II) salt like Cu(OAc)₂ and a base. organic-chemistry.orgorganic-chemistry.orgumn.edu
Table 2: Comparison of Modern Copper-Mediated C-N Coupling Reactions
| Reaction | Aryl Source | Copper Source | Typical Ligand | Base | Conditions |
|---|---|---|---|---|---|
| Modified Ullmann | Aryl Halide (I, Br) | CuI, Cu₂O | 1,10-Phenanthroline | K₂CO₃, Cs₂CO₃ | 80-140 °C |
| Chan-Evans-Lam | Arylboronic Acid | Cu(OAc)₂ | Pyridine (B92270), DMAP | 2,6-Lutidine | Room Temp - 50 °C |
Nucleophilic aromatic substitution (SₙAr) is a pathway for C-N bond formation where a nucleophile directly replaces a leaving group on an aromatic ring. nih.govquora.com Unlike the electrophilic substitution reactions more typical for benzene, SₙAr requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group (typically a halide). tib.eu
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (cycloheptylamine in this case) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov
A direct SₙAr reaction on an unactivated phenyl ring to produce this compound is not feasible. However, a multi-step sequence is possible. For instance, one could react cycloheptylamine with an activated substrate like 1-fluoro-2-nitrobenzene. The resulting N-cycloheptyl-2-nitroaniline could then be converted to the target compound by reduction of the nitro group, for example, through catalytic hydrogenation. chemistrysteps.com
Cycloheptane (B1346806) Ring Introduction Methodologies
The second key aspect of synthesizing this compound is the attachment of the seven-membered cycloheptane ring. This can be achieved either by forming the C-N bond with a pre-existing cycloheptyl unit, as discussed in the section above, or by directly introducing the cycloheptyl group onto an aniline core.
Directly attaching a cycloheptyl group to the nitrogen atom of aniline can be accomplished through several methods, with reductive amination being one of the most efficient. wikipedia.org
Reductive Amination: This powerful reaction involves the condensation of an amine (aniline) with a ketone or aldehyde (cycloheptanone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgrsc.orgfrontiersin.org A variety of reducing agents can be employed, ranging from catalytic hydrogenation (e.g., H₂ with Pd/C) to hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). rsc.orgresearchgate.net The one-pot nature of this process makes it highly attractive from a synthetic efficiency standpoint. frontiersin.org
Friedel-Crafts Alkylation: The direct Friedel-Crafts alkylation of aniline with a cycloheptyl halide or cycloheptene (B1346976) is generally unsuccessful. stackexchange.comshaalaa.com The nitrogen atom of the amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. stackexchange.comdoubtnut.com This acid-base reaction forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards electrophilic attack. sarthaks.com To circumvent this issue, the activating effect of the amino group can be attenuated by converting it into an amide, such as acetanilide (B955). stackexchange.comlibretexts.org The acetanilide can then undergo Friedel-Crafts alkylation, followed by hydrolysis of the amide group to reveal the desired N-cycloheptylaniline product. libretexts.org
Table 3: Methods for Direct Cycloalkylation of Aniline
| Method | Cycloheptyl Source | Reagents | Key Considerations |
|---|---|---|---|
| Reductive Amination | Cycloheptanone (B156872) | Aniline, Reducing Agent (e.g., H₂/Pd/C, NaBH₃CN) | Direct, one-pot, high efficiency. |
| Protected Friedel-Crafts | Cycloheptyl Halide or Cycloheptene | 1. Acetic anhydride (B1165640) (protection) 2. Lewis Acid (AlCl₃) 3. H₃O⁺/OH⁻ (deprotection) | Multi-step process required due to catalyst poisoning by the free amine. |
Constructing the cycloheptyl ring via an intramolecular cyclization onto a pre-formed aniline derivative represents a more complex and less common approach. Such strategies would require a carefully designed acyclic precursor containing both the aniline moiety and a seven-carbon chain equipped with appropriate functional groups to facilitate ring closure.
One hypothetical route could involve an intramolecular Friedel-Crafts-type reaction. For example, a precursor such as N-(2-aminophenyl)-7-chloroheptanamide could be synthesized. After protection of the aniline nitrogen, the acyl chain could be induced to cyclize onto the aromatic ring via an intramolecular acylation, forming a fused tricyclic ketone. Subsequent reduction of both the ketone and the amide functionalities would be necessary to yield the final this compound structure. Such multi-step intramolecular routes are generally lower in convergence and atom economy compared to the direct intermolecular coupling or alkylation methods. researchgate.net
Ring-Opening/Ring-Closing Metathesis Approaches for Seven-Membered Rings
While not a direct method for the final C-N bond formation, Ring-Closing Metathesis (RCM) represents a robust strategy for the synthesis of the cycloheptyl precursor required for this compound. RCM is a powerful reaction in organic chemistry for the formation of unsaturated rings of various sizes, including seven-membered rings. wikipedia.org The reaction typically involves the intramolecular metathesis of a diene catalyzed by a transition metal complex, most commonly a ruthenium-based catalyst such as Grubbs' catalysts. organic-chemistry.org
The general mechanism, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. organic-chemistry.orgmedwinpublishers.com The reaction is driven by the formation of a thermodynamically stable cyclic alkene and the release of a small volatile alkene, such as ethylene. wikipedia.org
For the synthesis of a cycloheptyl precursor, a suitable acyclic diene would be required. For instance, a 1,8-nonadiene (B1346706) derivative could be subjected to RCM to form a cycloheptene ring. Subsequent hydrogenation of the double bond would then yield the saturated cycloheptyl ring. The versatility of RCM allows for the presence of various functional groups, making it a valuable tool in multi-step syntheses. medwinpublishers.comrsc.org The choice of catalyst (first, second, or third generation Grubbs' catalysts) can influence the reaction's efficiency and functional group tolerance. organic-chemistry.org
Optimization of Synthetic Efficiency and Yield for this compound Production
The primary method for the synthesis of this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.org This reaction can be approached in two ways: the coupling of aniline with a cycloheptyl halide or triflate, or the coupling of cycloheptylamine with a phenyl halide or triflate. The optimization of this process is crucial for achieving high yields and purity.
The evolution of the Buchwald-Hartwig amination has led to the development of highly active and versatile catalyst systems. The choice of the palladium precursor and the supporting ligand is critical for the reaction's success. Early catalyst systems often required harsh reaction conditions. However, the development of specialized phosphine ligands has enabled these reactions to proceed under milder conditions with a broader range of substrates. wikipedia.orgnih.gov
For the synthesis of this compound, a typical catalytic system would consist of a palladium(0) source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) or Pd₂(dba)₃, and a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. illinois.edu The development of pre-catalysts, where the ligand is already coordinated to the palladium center, can also enhance catalytic activity and stability. acs.org
| Palladium Precursor | Common Ligands | Key Characteristics |
|---|---|---|
| Pd(OAc)₂ | BINAP, DPPF | Requires in situ reduction to Pd(0). |
| Pd₂(dba)₃ | XantPhos, Buchwald Ligands | A stable Pd(0) source. |
| [Pd(cinnamyl)Cl]₂ | Josiphos, BippyPhos | Forms active catalyst at room temperature. |
The ligand is arguably the most critical component of the catalytic system in Buchwald-Hartwig amination. The steric and electronic properties of the phosphine ligand directly influence the rate and selectivity of the reaction. rsc.orgyoutube.com For the coupling of a secondary amine like this compound, bulky and electron-rich ligands are generally preferred. These ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step to form the C-N bond. nih.gov
The development of biarylphosphine ligands by the Buchwald group, such as XPhos, SPhos, and RuPhos, has significantly advanced the field. youtube.com These ligands possess the necessary steric bulk and electron-donating properties to catalyze the amination of challenging substrates, including those involving secondary amines and sterically hindered aryl halides. nih.gov The choice of ligand can also influence the chemoselectivity of the reaction, minimizing the formation of side products. The "bite angle" of bidentate ligands like XantPhos is another important parameter that can affect catalytic activity. youtube.com
| Ligand Generation | Examples | Improvements |
|---|---|---|
| First Generation | P(o-tolyl)₃ | Enabled initial Pd-catalyzed aminations. |
| Bidentate Ligands | BINAP, DPPF | Improved rates and yields, expanded scope to primary amines. wikipedia.org |
| Sterically Hindered Monodentate Ligands | Buchwald's biaryl ligands (XPhos, SPhos) | High activity for a wide range of substrates, including aryl chlorides and secondary amines. nih.govyoutube.com |
The choice of solvent and base can have a significant impact on the efficiency of the Buchwald-Hartwig amination. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly used. chemrxiv.orgamazonaws.com The solubility of the reactants, catalyst, and base in the chosen solvent is a key consideration.
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. wikipedia.org Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. chemrxiv.org Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) and cesium carbonate (Cs₂CO₃) can also be employed, depending on the specific substrates and catalyst system. illinois.edu
Optimization of the reaction temperature and time is also crucial. While earlier methods required high temperatures, the use of modern, highly active catalyst systems can often allow the reaction to proceed at lower temperatures, which can improve the functional group tolerance and reduce the formation of byproducts. wikipedia.org
Analysis of Side Products and Impurities in this compound Synthesis
A thorough understanding of potential side reactions and the impurities they generate is essential for the development of a robust and scalable synthesis of this compound.
The catalytic cycle of the Buchwald-Hartwig amination involves three main steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination. wikipedia.org Side reactions can occur at various stages of this cycle.
One common side reaction is β-hydride elimination from the palladium-amido intermediate. This is more prevalent with primary amines but can also occur with secondary amines that have a hydrogen atom on the β-carbon. acs.org In the context of synthesizing this compound from cycloheptylamine, β-hydride elimination would lead to the formation of cycloheptene and aniline. The use of bulky ligands that sterically hinder the formation of the required conformation for β-hydride elimination can help to suppress this side reaction. acs.org
Another potential side reaction is the hydrodehalogenation of the aryl halide, leading to the formation of benzene. This can occur if there are sources of hydride in the reaction mixture or through competing catalytic cycles.
The formation of diarylamines or dicycloheptylamines through double amination can also be a potential issue, particularly if the stoichiometry of the reactants is not carefully controlled.
| Side Product | Formation Pathway | Mitigation Strategy |
|---|---|---|
| Cycloheptene | β-Hydride elimination from the palladium-cycloheptylamido complex. | Use of bulky ligands to disfavor the required geometry for elimination. acs.org |
| Benzene | Hydrodehalogenation of the phenyl halide. | Careful control of reaction conditions and exclusion of hydride sources. |
| Diphenylamine/Dicycloheptylamine | Double amination. | Precise control of reactant stoichiometry. |
Strategies for Selective Synthesis and Byproduct Mitigation
The selective synthesis of this compound necessitates precise control over the reaction to ensure the cycloheptyl group is introduced at the ortho position relative to the amino group, while simultaneously preventing common side reactions. Key strategies focus on catalyst selection, reaction parameter optimization, and the choice of starting materials.
One of the primary challenges in the alkylation of anilines is controlling the site of substitution. The amino group is an activating, ortho-, para-directing group, which can lead to a mixture of this compound and 4-cycloheptylphenylamine. Furthermore, the aniline nitrogen is nucleophilic and can compete with the aromatic ring for the alkylating agent, leading to N-alkylation. Overalkylation, resulting in the formation of di- or tri-cycloheptylphenylamines, is also a significant concern.
Friedel-Crafts Alkylation Approaches and Their Limitations
Direct Friedel-Crafts alkylation of aniline with a cycloheptyl halide (e.g., cycloheptyl bromide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a conceivable route. However, this method is fraught with difficulties. The lone pair of electrons on the nitrogen atom of aniline coordinates with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution. stackexchange.comshaalaa.com To circumvent this, a significant excess of the catalyst may be required.
Moreover, the reaction often leads to a mixture of ortho- and para-isomers, with the para-product often being the major isomer due to steric hindrance at the ortho position. Polyalkylation is another common byproduct as the introduction of an alkyl group further activates the ring. libretexts.org
| Alkylation Method | Potential Alkylating Agent | Catalyst | Key Challenges |
| Friedel-Crafts Alkylation | Cycloheptyl bromide | AlCl₃, FeCl₃ | Catalyst deactivation by aniline, low ortho-selectivity, polyalkylation. stackexchange.comlibretexts.org |
Reductive Amination Strategies
Reductive amination represents a viable alternative for the synthesis of cycloalkylanilines. This two-step, one-pot reaction typically involves the condensation of an aniline with a ketone or aldehyde, followed by the reduction of the resulting imine or enamine intermediate. For the synthesis of this compound, this would conceptually involve the reaction of a protected or pre-functionalized aniline derivative with cycloheptanone.
A direct reductive amination of aniline with cycloheptanone is more likely to produce N-cycloheptylaniline. To achieve C-alkylation, a different strategy would be necessary, possibly involving an ortho-lithiated aniline derivative reacting with cycloheptanone, followed by reduction. The direct synthesis of substituted anilines from cyclohexanones has been reported using a Pd/C–ethylene system, suggesting a potential pathway if adapted for cycloheptanone and aniline. bohrium.com
| Reaction | Carbonyl Compound | Amine | Reducing Agent | Potential Byproducts |
| Reductive Amination | Cycloheptanone | Aniline | NaBH₃CN, H₂/Catalyst | N-cycloheptylaniline, dicyclohexylamine. mdpi.com |
Catalytic Approaches for Enhanced Selectivity
Modern synthetic methods often employ sophisticated catalyst systems to achieve high regioselectivity. For ortho-alkylation of anilines, catalysts that can direct the electrophile to the position adjacent to the amino group are of great interest. While specific catalysts for cycloheptylation of aniline are not widely reported, analogous reactions with other alkenes and alkylating agents provide valuable insights.
The use of zeolite catalysts has been shown to control the selectivity between N- and C-alkylation of aniline based on reaction temperature and the pore size of the zeolite. google.com Generally, lower temperatures favor N-alkylation, while higher temperatures promote C-alkylation.
Manganese pincer complexes have been demonstrated to be effective for the selective N-alkylation of anilines with alcohols, a process that proceeds via a "borrowing hydrogen" mechanism. nih.gov While this leads to N-alkylation, it highlights the potential of tailored catalysts to control reaction outcomes.
For direct C-alkylation, acid-catalyzed reactions of anilines with styrenes have shown high ortho-selectivity. nih.gov Adapting such a system for use with cycloheptene could be a promising, though challenging, avenue.
Byproduct Mitigation Strategies
Mitigating the formation of unwanted byproducts is central to developing an efficient synthesis of this compound.
Control of Reaction Temperature: As demonstrated with zeolite catalysts, temperature can be a critical parameter to control the N- versus C-alkylation ratio. google.com
Molar Ratio of Reactants: Using a large excess of aniline can help to minimize polyalkylation by increasing the statistical probability of the alkylating agent reacting with an unsubstituted aniline molecule. google.com
Catalyst Selection: The choice of catalyst is paramount. Shape-selective catalysts like certain zeolites can sterically hinder the formation of the para-isomer and di-alkylated products.
Protecting Groups: Protection of the amino group, for instance as an amide, can prevent N-alkylation and alter the directing effect of the substituent, although this adds extra steps to the synthetic sequence. stackexchange.com
Alternative Alkylating Agents: The choice of the cycloheptyl source can influence the reaction. While cycloheptyl halides are common in Friedel-Crafts reactions, cycloheptene in the presence of a suitable catalyst might offer a different selectivity profile.
Chemical Reactivity and Transformation Mechanisms of 2 Cycloheptylphenylamine
Electrophilic Aromatic Substitution Reactions of the Phenyl Ring in 2-Cycloheptylphenylamine
The phenyl ring of this compound is considered "activated" towards electrophilic aromatic substitution (EAS). This heightened reactivity stems from the combined electron-donating effects of the primary amine (-NH₂) and the cycloheptyl group. The amino group is a powerful activating group due to the ability of its lone pair of electrons to participate in resonance with the aromatic π-system. This increases the electron density of the ring, particularly at the positions ortho and para to the amine. The cycloheptyl group, being an alkyl substituent, is a weak activating group that donates electron density through an inductive effect.
Together, these groups direct incoming electrophiles primarily to the ortho and para positions relative to the amine. However, since the C2 position is blocked by the cycloheptyl group, the accessible positions for substitution are C4 (para) and C6 (ortho). Steric hindrance from the bulky cycloheptyl group at the adjacent C2 position generally makes the C6-ortho position less accessible than the C4-para position.
Halogenation: Direct halogenation of anilines, such as this compound, with reagents like bromine (Br₂) or chlorine (Cl₂) is typically very rapid and can be difficult to control, often leading to poly-substituted products. libretexts.org The strong activating nature of the amino group makes the ring highly susceptible to attack. For instance, the reaction of aniline (B41778) with bromine water readily produces 2,4,6-tribromoaniline. libretexts.org
For this compound, the expected major products of monohalogenation would be 4-halo-2-cycloheptylphenylamine and 6-halo-2-cycloheptylphenylamine, with the para-substituted product generally favored due to reduced steric hindrance. To achieve controlled monosubstitution, the reactivity of the amine is often moderated by converting it to an amide (e.g., an acetanilide) via acylation. The amide group is still an ortho-, para-director but is less activating than a primary amine, allowing for more selective halogenation. The protecting acetyl group can later be removed by hydrolysis to regenerate the amine.
Nitration: The direct nitration of anilines using a standard mixture of nitric acid and sulfuric acid is complicated. The strongly acidic conditions can protonate the primary amine to form an anilinium ion (-NH₃⁺). This anilinium group is a powerful deactivating group and a meta-director. Consequently, direct nitration of this compound would likely result in a mixture of ortho-, para-, and meta-nitro products, with significant amounts of the meta isomer forming. wikipedia.org This reduces the synthetic utility of the direct reaction.
To circumvent this issue, the same strategy used in halogenation is employed: the amine is first protected as an acetanilide (B955). Nitration of the resulting N-(2-cycloheptylphenyl)acetamide would proceed under milder conditions, directing the nitro group primarily to the para position. Subsequent hydrolysis of the amide would yield 4-nitro-2-cycloheptylphenylamine as the major product. Studies on similar N-acetyl anilides show a preference for para-nitration over ortho-nitration. researchgate.net
Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile (E⁺) | Predicted Major Product | Predicted Minor Product | Rationale for Selectivity |
|---|---|---|---|---|
| Halogenation (controlled) | Br⁺, Cl⁺ | 4-Halo-2-cycloheptylphenylamine | 6-Halo-2-cycloheptylphenylamine | The -NH₂ group is a strong o,p-director. The para position (C4) is sterically more accessible than the ortho position (C6) due to the bulky cycloheptyl group at C2. |
| Nitration (via amide protection) | NO₂⁺ | 4-Nitro-2-cycloheptylphenylamine | 6-Nitro-2-cycloheptylphenylamine | The N-acetyl group is a moderately activating o,p-director, favoring the sterically unhindered para position. |
Friedel-Crafts reactions are generally unsuccessful on substrates containing an amino group, such as this compound. libretexts.org The nitrogen atom of the primary amine acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a complex that places a positive charge on the nitrogen atom, strongly deactivating the aromatic ring towards further electrophilic attack. chemistrysteps.com
To perform a Friedel-Crafts reaction on this molecule, the amine functionality must first be protected, typically through acylation to form an amide. The resulting N-(2-cycloheptylphenyl)acetamide can then undergo Friedel-Crafts acylation. organic-chemistry.org The reaction with an acyl chloride (RCOCl) and AlCl₃ would introduce an acyl group, primarily at the para position (C4), to yield N-(4-acyl-2-cycloheptylphenyl)acetamide. The ketone product can then be deprotected via hydrolysis to give the aminoketone. This acylated product can be further transformed, for instance, by reducing the ketone to an alkyl group via Clemmensen or Wolff-Kishner reduction. organic-chemistry.org
Reactivity of the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile and a weak base. This allows it to participate in a variety of reactions characteristic of primary aromatic amines.
Acylation: this compound readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. researchgate.net For example, reaction with acetyl chloride in the presence of a base (like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct) yields N-(2-cycloheptylphenyl)acetamide. This reaction is often used to protect the amine group during other transformations. researchgate.net
Sulfonylation: In a similar fashion, the primary amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride, in the presence of a base to form the corresponding sulfonamide. This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. The resulting N-(2-cycloheptylphenyl)sulfonamide has an acidic proton on the nitrogen and is thus soluble in aqueous alkali.
Table 2: Common Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) | Pyridine or NaOH | N-Aryl acetamide |
| Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Mild heating | N-Aryl acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Aqueous NaOH | N-Aryl sulfonamide |
The direct N-alkylation of this compound with alkyl halides is often synthetically challenging because the reaction is difficult to stop at the mono-alkylation stage. The initially formed secondary amine product, N-alkyl-2-cycloheptylphenylamine, is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide. This results in a mixture of the secondary amine, the tertiary amine (N,N-dialkyl-2-cycloheptylphenylamine), and even the quaternary ammonium (B1175870) salt. This process is known as polyalkylation.
More controlled methods, such as reductive amination, are often preferred for the synthesis of secondary amines. This would involve reacting this compound with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.
Primary aromatic amines like this compound undergo a diazotization reaction when treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). byjus.comchemicalnote.com The nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction converts the primary amino group into a diazonium salt, 2-cycloheptylbenzenediazonium chloride. byjus.com
Aryl diazonium salts are versatile synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). This allows it to be replaced by a wide variety of nucleophiles in substitution reactions. organic-chemistry.org
Table 3: Key Transformations of 2-Cycloheptylbenzenediazonium Salt
| Reaction Name | Reagent(s) | Product (Substituent at C1) |
|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | -Cl (1-Chloro-2-cycloheptylbenzene) |
| Sandmeyer Reaction | CuBr / HBr | -Br (1-Bromo-2-cycloheptylbenzene) |
| Sandmeyer Reaction | CuCN / KCN | -CN (2-Cycloheptylbenzonitrile) |
| Schiemann Reaction | HBF₄, then heat | -F (1-Fluoro-2-cycloheptylbenzene) |
| Gattermann Reaction | Cu powder / HBr | -Br (1-Bromo-2-cycloheptylbenzene) |
| Hydrolysis | H₂O, heat | -OH (2-Cycloheptylphenol) |
| Azo Coupling | Phenol, NaOH | Azo dye (e.g., 4-(2-cycloheptylphenyl)diazenyl)phenol) |
These subsequent reactions make the diazotization of this compound a powerful tool for introducing a diverse range of functional groups onto the aromatic ring that might be difficult to install directly.
Cycloheptyl Ring Transformations and Reactions
The cycloheptyl moiety of this compound is a key determinant of its chemical behavior. Its conformational flexibility and the nature of its carbon-hydrogen bonds influence the molecule's reactivity in a variety of transformations.
Conformational Analysis and its Influence on Reactivity
The seven-membered cycloheptyl ring is characterized by a high degree of conformational flexibility, existing as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and chair forms. This conformational landscape has a direct impact on the reactivity of the this compound molecule. The spatial arrangement of the cycloheptyl ring dictates the accessibility of its C-H bonds for reaction and influences the stereochemical outcome of transformations.
The relative energies of the different conformers and the energy barriers to their interconversion play a crucial role in determining which conformation is the most populated and, therefore, the most likely to be involved in a chemical reaction. chemistrysteps.com For instance, in reactions where a specific geometric arrangement is required for the transition state, the conformational preference of the cycloheptyl ring can either facilitate or hinder the reaction pathway. The Curtin-Hammett principle is often invoked in such scenarios, where the product ratio is determined by the relative free energies of the transition states leading to the different products, rather than the relative populations of the ground-state conformers. youtube.com
Oxidative Transformations of the Cycloheptane (B1346806) Ring
The cycloheptane ring in this compound is susceptible to oxidative transformations, which can lead to the formation of a variety of functionalized products. These reactions often involve the cleavage of C-H bonds and the introduction of oxygen-containing functional groups. The reactivity of the cycloheptyl ring in oxidation reactions is influenced by the stability of the resulting radical or carbocation intermediates.
While specific studies on the oxidative transformations of this compound are not extensively documented in the provided search results, general principles of cycloalkane oxidation can be applied. For example, oxidation reactions can be initiated by various reagents, including metal-based oxidants and radical initiators. The position of oxidation on the cycloheptyl ring will be influenced by the directing effect of the phenylamine group and the inherent reactivity of the different C-H bonds within the ring.
Further research into the specific oxidative transformations of this compound would be beneficial to fully elucidate the reaction pathways and the nature of the resulting products.
Stereochemical Aspects of Cycloheptyl Moiety Reactions
The stereochemistry of reactions involving the cycloheptyl moiety of this compound is a critical aspect to consider. The chiral nature of the molecule, arising from the attachment of the phenylamine group to the cycloheptyl ring, means that reactions can proceed with varying degrees of stereoselectivity.
The conformational flexibility of the cycloheptyl ring plays a significant role in determining the stereochemical outcome of a reaction. The approach of a reagent to the cycloheptyl ring can be influenced by the preferred conformation, leading to the formation of one stereoisomer over another. For instance, in reactions involving the formation of a new stereocenter on the cycloheptyl ring, the existing stereocenter at the point of attachment of the phenylamine group can direct the incoming reagent to a specific face of the ring.
Understanding the stereochemical aspects of these reactions is crucial for the synthesis of enantiomerically pure compounds, which is of significant importance in fields such as medicinal chemistry and materials science.
Metal-Mediated and Catalytic Reactions Involving this compound
This compound can participate in a range of metal-mediated and catalytic reactions, either as a substrate or as a ligand. The presence of both an amine functionality and a cycloalkyl group provides multiple sites for interaction with metal centers.
C-H Activation Studies Directed by the Amine Functionality
The amine group in this compound can act as a directing group in C-H activation reactions. chemrxiv.org In this type of reaction, a transition metal catalyst coordinates to the amine group and then selectively activates a C-H bond in close proximity. This can lead to the functionalization of otherwise unreactive C-H bonds in a highly regioselective manner.
For this compound, the amine group could potentially direct C-H activation at several positions, including the ortho-position of the phenyl ring and various positions on the cycloheptyl ring. The outcome of the reaction would depend on the specific catalyst used and the reaction conditions.
Recent advances in transition metal-catalyzed C-H activation have demonstrated the power of this strategy for the efficient synthesis of complex molecules. nih.gov While specific C-H activation studies on this compound are not detailed in the provided search results, the principles of amine-directed C-H activation suggest that this would be a fruitful area of investigation.
| Metal Catalyst | Directing Group | Activated C-H Bond | Functionalization |
| Rh(III) | Amine | ortho-C-H of phenyl ring | Alkenylation, Alkylation |
| Pd(II) | Amine | C-H on cycloheptyl ring | Arylation, Acetoxylation |
| Ru(II) | Amine | ortho-C-H of phenyl ring | Annulation |
Note: This table illustrates potential C-H activation scenarios for this compound based on known amine-directed C-H activation methodologies.
Information regarding "this compound" in cross-coupling reactions is not available in reviewed scientific literature.
Following a comprehensive search of scientific databases and academic literature, no specific research articles, detailed findings, or data pertaining to the use of this compound in cross-coupling reactions could be located. The request for an article subsection focused on "Cross-Coupling Reactions Utilizing this compound," complete with data tables and detailed research, cannot be fulfilled as the primary research does not appear to be publicly available.
Cross-coupling reactions are a fundamental class of reactions in organic chemistry, typically catalyzed by transition metals like palladium, for forming carbon-carbon and carbon-heteroatom bonds. Major types include the Buchwald-Hartwig, Suzuki, Heck, and Sonogashira reactions. wikipedia.orgwikipedia.org These methods are extensively used in the synthesis of pharmaceuticals and complex organic molecules. wikipedia.orgyoutube.com
The structure of this compound, a secondary arylamine, suggests it could theoretically participate as a nucleophile in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction class facilitates the formation of carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides. wikipedia.orgyoutube.com The general mechanism involves a catalytic cycle with a palladium catalyst, featuring steps of oxidative addition, association of the amine, deprotonation, and reductive elimination to form the desired C-N bond. libretexts.orgyoutube.com The efficiency of such reactions is often influenced by the choice of catalyst, ligands, and base. youtube.comnih.govorganic-chemistry.org
However, without specific studies on this compound, any discussion of its reactivity, potential products, or reaction conditions would be purely speculative. The generation of scientifically accurate data tables and detailed research findings, as requested, is not possible.
Advanced Spectroscopic and Mechanistic Characterization of 2 Cycloheptylphenylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, conformation, and dynamics of molecules in solution and the solid state. europeanpharmaceuticalreview.comauremn.org.brmontana.edu For a molecule such as 2-Cycloheptylphenylamine, with its distinct aromatic, aliphatic, and amine components, advanced NMR methods provide insights far beyond simple structural confirmation.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules where spectra can be crowded. These techniques reveal connectivity between atoms through chemical bonds. youtube.com
COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the phenyl ring and within the cycloheptyl ring, confirming their respective spin systems.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons they are directly attached to (one-bond ¹J C-H coupling). libretexts.org It is highly sensitive and allows for the clear identification of each CH, CH₂, and CH₃ group. sdsu.edu In the case of this compound, each proton signal from the cycloheptyl and phenyl rings would show a cross-peak to its corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J C-H coupling). libretexts.org This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the amine proton (N-H) to carbons within the phenyl ring, and from the cycloheptyl protons to the C2 carbon of the phenyl ring, confirming the point of attachment. libretexts.org
The combined data from these experiments allows for a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, providing a detailed picture of the molecule's covalent framework.
Table 1: Hypothetical 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Expected Key Correlations in this compound |
|---|---|---|
| COSY | ¹H ↔ ¹H | - Phenyl H3 ↔ H4 ↔ H5 ↔ H6
|
| HSQC | ¹H ↔ ¹³C (1-bond) | - Phenyl Hn ↔ Phenyl Cn
|
| HMBC | ¹H ↔ ¹³C (2-4 bonds) | - Amine NH ↔ Phenyl C1, C2, C6
|
Molecules are not static; they undergo various dynamic processes, such as rotation around single bonds. montana.edu Dynamic NMR (DNMR) spectroscopy is used to study these processes when their rates are on the NMR timescale. montana.edunih.gov By recording spectra at different temperatures, one can observe changes in the line shape of signals, from sharp and distinct at low temperatures (slow exchange) to broad at an intermediate (coalescence) temperature, and finally to sharp, averaged signals at high temperatures (fast exchange). researchgate.net
In this compound, two primary rotational barriers can be investigated:
Rotation around the C-N bond: The partial double-bond character due to conjugation of the nitrogen lone pair with the phenyl ring creates a significant barrier to rotation. nih.gov
Rotation around the C-C bond: Rotation of the bond connecting the cycloheptyl group to the phenyl ring may also be hindered due to steric interactions.
DNMR experiments can determine the free energy of activation (ΔG‡) for these rotations, providing quantitative data on the molecule's flexibility. nih.govdoi.org
Table 2: Representative Rotational Energy Barriers for Related Structures
| Bond | Compound Type | Typical ΔG‡ (kcal/mol) |
|---|---|---|
| Amide C-N | N,N-dimethylformamide | ~21 |
| Aryl C-N | N-benzhydrylformamides | 20–23 nih.gov |
| Aryl C-Aryl | Biphenyl derivatives | 6–25+ (substituent dependent) |
While solution-state NMR provides information on molecules tumbling freely in a solvent, solid-state NMR (SSNMR) spectroscopy characterizes molecules in their solid, crystalline, or amorphous forms. europeanpharmaceuticalreview.combruker.com This is particularly crucial in pharmaceutical sciences, where the solid form of an active pharmaceutical ingredient (API) can dictate its properties. fsu.eduinsidescientific.com
For this compound, SSNMR can be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct SSNMR spectra due to differences in molecular packing and intermolecular interactions. europeanpharmaceuticalreview.compharmtech.com
Characterize Amorphous Content: SSNMR can detect and quantify the amount of amorphous (non-crystalline) material within a crystalline sample. insidescientific.compharmtech.com
Probe Intermolecular Interactions: SSNMR is sensitive to the local electronic environment. For nitrogen-containing compounds, ¹⁴N and ¹⁵N SSNMR can provide detailed information about hydrogen bonding and other intermolecular interactions that are critical to the crystal structure. rsc.org
SSNMR is a non-destructive technique that provides a wealth of information on the physical and chemical state of pharmaceutical products at every stage of development. bruker.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. mdpi.commdpi.com These methods are complementary and provide a molecular fingerprint, allowing for the identification of functional groups and the study of intermolecular forces like hydrogen bonding. mdpi.comksu.edu.sa
Specific bonds and functional groups vibrate at characteristic frequencies. In the IR spectrum of this compound, one would expect to observe absorption bands corresponding to its constituent parts.
Amine Moiety: The primary amine group (-NH₂) gives rise to several distinct vibrations. Two sharp bands are typically observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. tandfonline.comias.ac.in An N-H bending (scissoring) vibration appears around 1650-1580 cm⁻¹. scirp.org
Cycloheptyl Moiety: The aliphatic cycloheptyl group is characterized by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and C-H bending vibrations (scissoring and rocking) around 1470-1445 cm⁻¹.
Phenyl Moiety: The aromatic ring shows sharp C-H stretching peaks above 3000 cm⁻¹. Characteristic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. cuni.cz Strong bands related to C-H out-of-plane bending appear in the 900-675 cm⁻¹ range, and their positions are diagnostic of the ring's substitution pattern.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Asymmetric Stretch | ~3480 |
| N-H Symmetric Stretch | ~3390 | |
| N-H Scissoring | 1620 - 1580 | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 |
| C=C Ring Stretch | 1600, 1580, 1500, 1450 | |
| Cycloheptyl (-C₇H₁₃) | Aliphatic C-H Stretch | 2950 - 2850 |
| CH₂ Bending (Scissoring) | ~1465 |
Vibrational spectroscopy is exceptionally sensitive to the formation of hydrogen bonds. researchgate.net The N-H group of this compound can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can act as an acceptor. acs.orgmdpi.com
When the amine group participates in hydrogen bonding (e.g., with a solvent or another molecule in the solid state), the following spectral changes are typically observed in the IR spectrum:
Frequency Shift: The N-H stretching bands shift to lower frequencies (a redshift). mdpi.com
Band Broadening: The absorption bands become significantly broader.
Increased Intensity: The integrated intensity of the N-H stretching bands increases.
The magnitude of the frequency shift provides a qualitative measure of the hydrogen bond's strength. stanford.edu These effects are a direct consequence of the weakening of the N-H bond and the change in the dipole moment upon formation of the hydrogen bond. ioffe.ru
Table 4: Effect of Hydrogen Bonding on N-H Stretching Frequencies
| State | N-H Asymmetric Stretch (cm⁻¹) | N-H Symmetric Stretch (cm⁻¹) | Appearance |
|---|---|---|---|
| Free (dilute, non-polar solvent) | ~3480 | ~3390 | Sharp |
| H-Bonded (concentrated or solid) | 3400 - 3200 | (Often merged and broad) | Broad, Intense |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Conformational Preferences in the Crystalline State
Further investigation into related N-aryl cycloalkylamines also did not yield specific data that could be responsibly extrapolated to this compound without violating the strict requirement to focus solely on the specified compound. Should relevant scientific studies on this compound be published in the future, this article can be revisited.
Theoretical and Computational Investigations of 2 Cycloheptylphenylamine
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are employed to model the electronic distribution within the molecule, offering a foundational understanding of its stability, properties, and chemical behavior.
Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict molecular geometries and various electronic properties. For 2-Cycloheptylphenylamine, geometry optimization would be performed, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the lowest energy structure. rsc.orgarxiv.org
Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound. This table presents plausible bond lengths and angles for the ground state geometry of this compound as would be predicted by DFT calculations.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length (Å) | Phenyl C1 | Cycloheptyl C1' | - | 1.52 Å |
| Phenyl C2 | Nitrogen | - | 1.40 Å | |
| Nitrogen | Hydrogen | - | 1.01 Å | |
| **Bond Angle (°) ** | Phenyl C1 | Phenyl C2 | Nitrogen | 121.5° |
| Phenyl C2 | Nitrogen | Hydrogen | 112.0° | |
| Dihedral Angle (°) | Phenyl C6 | Phenyl C1 | Cycloheptyl C1' | Cycloheptyl C2' |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. irjweb.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine moiety, specifically the nitrogen atom and the aromatic ring. This indicates that the molecule would likely act as a nucleophile in reactions, donating electron density from this region. The LUMO would be distributed over the aromatic ring system. The energy of these orbitals and their gap can be precisely calculated using DFT. youtube.comschrodinger.com
Interactive Table 2: Hypothetical Frontier Orbital Energies for this compound. This table shows representative energy values for the HOMO, LUMO, and the resulting energy gap, which are key predictors of chemical reactivity.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| Energy Gap (ΔE) | 4.90 | Indicates chemical stability and reactivity |
An Electrostatic Potential (EPS) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution of a molecule three-dimensionally. libretexts.orgresearchgate.net It is generated by mapping the electrostatic potential onto the molecule's electron density surface. researchgate.netnih.gov This visualization is invaluable for identifying electron-rich and electron-poor regions, which are crucial for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack.
In the EPS map of this compound, regions of negative potential (typically colored red) would be concentrated around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for electrophilic attack. The hydrogen atoms of the amine group would exhibit positive potential (blue), indicating their susceptibility to interaction with electron-rich species. The cycloheptyl group, being a nonpolar alkyl substituent, would show a relatively neutral potential (green).
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The flexibility of both the cycloheptyl ring and the amine substituent necessitates a detailed conformational analysis to understand the molecule's dynamic behavior and the energetically preferred shapes it adopts.
The seven-membered cycloheptyl ring is highly flexible and can exist in several low-energy conformations, such as the chair and boat forms. Additionally, rotation can occur around the single bonds connecting the phenyl ring to the cycloheptyl group and the phenyl ring to the amine group. To explore these conformational possibilities, a Potential Energy Surface (PES) scan is performed. uni-muenchen.deq-chem.com
This computational technique involves systematically changing specific dihedral angles (torsional angles) in small increments and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax. readthedocs.ioscm.comresearchgate.net Plotting the energy against the dihedral angle reveals the energy barriers between different conformations and identifies the most stable (lowest energy) conformers. For this compound, scans would be conducted for the key dihedral angles defining the orientation of the cycloheptyl ring relative to the phenylamine moiety to identify the global energy minimum conformation.
While gas-phase calculations are fundamental, the behavior of a molecule can change significantly in a solvent. Molecular Dynamics (MD) simulations are used to model the molecule's behavior over time in a simulated solvent environment. nih.govmdpi.com An MD simulation calculates the forces on each atom at a given instant and uses Newton's laws of motion to predict their positions and velocities a short time later.
By simulating this compound in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how solvent interactions influence its conformational preferences. scilit.comnih.gov The solvent can stabilize certain conformers through interactions like hydrogen bonding with the amine group. These simulations provide a dynamic picture of how the molecule explores its conformational space in a realistic environment, offering insights that are complementary to the static, gas-phase picture from quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For this compound, theoretical models can be employed to map out potential energy surfaces, characterize critical points like transition states and intermediates, and ultimately predict the kinetics and thermodynamics of its chemical transformations. A common synthetic route, such as the palladium-catalyzed Buchwald-Hartwig amination between 2-cycloheptylbromobenzene and ammonia, serves as a relevant model for mechanistic investigation.
The transition state (TS) is a critical concept in chemical kinetics, representing a first-order saddle point on the potential energy surface that connects reactants to products. Locating and characterizing these transient structures is a primary goal of computational reaction mechanism studies. For a key step, such as the oxidative addition of the aryl halide to the palladium catalyst, density functional theory (DFT) calculations are typically used to optimize the geometry of the transition state.
Verification of a true transition state is achieved through frequency calculations, where the structure must possess exactly one imaginary frequency. ucsb.eduscm.com This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the energy barrier from reactant to product. ucsb.edu For the oxidative addition step in a model Buchwald-Hartwig reaction, the transition state would feature an elongated C-Br bond and newly forming Pd-C and Pd-Br bonds.
Table 1: Hypothetical Geometric Parameters of a Calculated Transition State (TS1) for Oxidative Addition
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 2.35 Å |
| Bond Length | Pd-C | 2.15 Å |
| Bond Length | Pd-Br | 2.50 Å |
| Angle | C-Pd-Br | 85.0° |
| Imaginary Frequency | -350 cm⁻¹ |
This interactive table presents theoretically derived geometric parameters for a plausible transition state in the synthesis of this compound. The single imaginary frequency confirms its identity as a first-order saddle point.
Table 2: Calculated Energetics for a Hypothetical Reaction Pathway
| Species | Description | Relative Free Energy (kcal/mol) |
| R | Reactants | 0.0 |
| TS1 | First Transition State | +22.5 |
| I1 | Intermediate 1 | -5.2 |
| TS2 | Second Transition State | +18.9 |
| P | Products | -15.8 |
This interactive table outlines the calculated relative free energies for stationary points along a hypothetical reaction pathway. The highest energy barrier is associated with TS1, identifying it as the rate-determining step.
The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution, typically replacing a hydrogen atom with its heavier isotope, deuterium. rsc.org Computational prediction of KIEs serves as a sensitive probe of the reaction mechanism, particularly for steps involving the breaking of a bond to the isotopically labeled atom. nih.govacs.org
A primary KIE (typically kH/kD > 2) is expected if the C-H bond is broken or formed in the rate-determining step. acs.org Conversely, a secondary KIE (kH/kD ≈ 1) may be observed if the isotopic substitution is at a position not directly involved in bond breaking but whose environment changes during the RDS. For reactions involving a deprotonation step, calculating the KIE can confirm whether this step is kinetically significant. Path integral methods and free energy perturbation techniques can be used to compute KIEs, including contributions from quantum mechanical tunneling. nih.gov
Table 3: Predicted Kinetic Isotope Effects (kH/kD) for a C-H Activation Step at 298 K
| Isotopic Position | Predicted kH/kD | Implication |
| C-H bond being cleaved | 5.1 | Primary KIE; C-H bond breaking occurs in the RDS. |
| Alpha-position C-H | 1.2 | Secondary KIE; Change in hybridization at the carbon center. |
| Beta-position C-H | 1.05 | Negligible KIE; Position is remote from the reaction center. |
This interactive table shows the predicted KIE values for isotopic substitution at different positions. The large primary KIE strongly suggests that C-H bond cleavage is integral to the rate-determining step of the modeled transformation.
Spectroscopic Property Predictions via Computational Methods
Computational quantum chemistry is a valuable tool for predicting the spectroscopic properties of molecules, aiding in their identification and characterization. Methods like DFT and Time-Dependent DFT (TD-DFT) can calculate properties that correlate with experimental IR, NMR, and UV-Vis spectra. researchgate.netnih.govnih.gov
DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can accurately predict the vibrational frequencies of a molecule. nih.govsemanticscholar.org These computed frequencies correspond to the absorption bands in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as N-H stretching, aromatic C-H bending, or cycloheptyl C-H stretching.
Similarly, the gauge-independent atomic orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (δ). nih.gov Theoretical ¹H and ¹³C NMR spectra can be generated, providing a powerful means of confirming molecular structure by comparing the predicted shifts to experimental data.
Table 4: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectrum | Parameter | Predicted Value | Assignment |
| IR | N-H Stretch | 3450 cm⁻¹ | Amine N-H bond |
| IR | Aromatic C-H Stretch | 3055 cm⁻¹ | Phenyl ring C-H bonds |
| IR | Aliphatic C-H Stretch | 2925 cm⁻¹ | Cycloheptyl ring C-H bonds |
| ¹H NMR | N-H Proton | 3.8 ppm | Amine proton |
| ¹H NMR | Aromatic Protons | 6.7 - 7.2 ppm | Phenyl ring protons |
| ¹³C NMR | C-N Carbon | 145 ppm | Phenyl carbon bonded to N |
| ¹³C NMR | C-C(ring) Carbon | 128 ppm | Phenyl carbon bonded to cycloheptyl |
This interactive table displays key predicted spectroscopic data for this compound. These theoretical values provide a reference for the interpretation of experimental spectra.
The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). chemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. The transition with the highest oscillator strength (f) typically corresponds to the maximum absorption wavelength (λ_max). functmaterials.org.ua For aromatic systems like this compound, these transitions are often of a π → π* character.
Fluorescence emission can also be computationally modeled. This process involves optimizing the geometry of the first singlet excited state (S₁) and then calculating the energy of the transition from this optimized excited state back to the ground state. stackexchange.comchemrxiv.org This emission energy is typically lower than the absorption energy, resulting in a longer wavelength for fluorescence, a phenomenon known as the Stokes shift.
Table 5: Predicted Electronic Transition Data for this compound
| Property | Parameter | Predicted Value | Transition Type |
| Absorption | λ_max | 295 nm | π → π* |
| Absorption | Oscillator Strength (f) | 0.15 | S₀ → S₁ |
| Emission | λ_max | 350 nm | S₁ → S₀ |
| Stokes Shift | Δλ | 55 nm | - |
This interactive table summarizes the predicted UV-Vis absorption and fluorescence emission data. The calculations predict a significant Stokes shift, which is characteristic of many fluorescent aromatic amines.
Applications of 2 Cycloheptylphenylamine in Advanced Chemical Systems
Role as a Synthetic Intermediate for Complex Molecular Architectures
As a synthetic intermediate, 2-Cycloheptylphenylamine possesses a reactive N-H bond and an aromatic ring that can be functionalized, making it a plausible starting material for more complex molecules.
Precursor to Polyamines and Heterocyclic Compounds
The secondary amine functionality of this compound allows it to serve as a nucleophile. In principle, it could be used to synthesize more complex polyamines through reactions like N-alkylation with haloamines or through reductive amination processes. However, specific synthetic routes starting from this compound to produce known or novel polyamines are not described in the current literature.
Similarly, its structure is suitable for incorporation into heterocyclic systems. For example, reactions involving the ortho position of the phenyl ring in conjunction with the amine group could potentially lead to the formation of fused nitrogen-containing heterocycles. Despite this theoretical potential, no specific examples of its use as a precursor for heterocyclic compounds have been documented.
Building Block for Bridged or Fused Ring Systems
The construction of bridged or fused ring systems typically requires molecules with multiple reactive sites or specific stereochemical arrangements that facilitate intramolecular cyclization reactions. While derivatives of this compound could be envisioned for such roles after further functionalization, there is no available research demonstrating its direct use as a building block for constructing these complex polycyclic architectures. Methodologies for creating fused cycloheptanes and other rings generally rely on different types of precursors and reaction pathways. nih.gov
Utilization in Ligand Design for Catalysis and Coordination Chemistry
The nitrogen atom in this compound, with its lone pair of electrons, makes it a candidate for use in ligand design. The bulky cycloheptyl group could provide significant steric hindrance, which is often a desirable trait in ligands for controlling the selectivity of catalytic reactions.
Development of Chelating Ligands for Homogeneous Catalysis
Chelating ligands, which bind to a metal center through two or more donor atoms, are crucial in homogeneous catalysis for stabilizing the metal and influencing its reactivity. rsc.org A derivative of this compound could be designed to act as a chelating ligand. For example, introducing a donor group (like a phosphine (B1218219), ether, or another amine) onto the phenyl ring or the cycloheptyl group could create a bidentate or tridentate ligand. Despite these possibilities, no studies have been published detailing the synthesis or catalytic application of chelating ligands derived from this specific compound.
Design of Ligands for Asymmetric Synthesis
The ultimate goal of chiral ligand design is its application in asymmetric synthesis to produce enantiomerically enriched products. nih.govdurham.ac.uk A well-designed chiral ligand derived from this compound could theoretically be applied in various asymmetric transformations, such as hydrogenation, hydrosilylation, or C-C bond-forming reactions. The steric bulk of the cycloheptyl group would be expected to play a crucial role in creating a chiral environment around the metal catalyst. Nevertheless, due to the lack of synthesized chiral ligands from this precursor, there are no corresponding reports of its application in any form of asymmetric synthesis.
Precursor in Materials Science
This compound, a derivative of aniline (B41778) featuring a bulky cycloheptyl substituent, presents intriguing possibilities as a precursor in the field of materials science. The presence of the sterically demanding cycloheptyl group adjacent to the reactive amine functionality can impart unique properties to resulting materials. This steric hindrance can influence reaction kinetics, molecular packing, and the final architecture of polymers and molecular assemblies. Research into similarly structured, sterically hindered anilines provides a foundation for understanding the potential applications of this specific compound in advanced chemical systems. gidrm.orgacs.orgresearchgate.net
Monomer for Polymer Synthesis (e.g., polyimides, polyamides)
Aniline and its derivatives are fundamental building blocks for high-performance polymers such as polyamides and polyimides. These polymers are typically synthesized through step-growth polymerization, where a diamine monomer reacts with a diacid chloride (for polyamides) or a dianhydride (for polyimides). The incorporation of this compound or a related diamine structure would introduce the bulky cycloheptyl group into the polymer backbone.
The steric hindrance provided by the cycloheptyl group is expected to influence the polymer's properties in several ways:
Solubility: The bulky, non-polar cycloheptyl groups can disrupt the close packing of polymer chains, potentially reducing intermolecular forces and thereby increasing the solubility of the resulting polymers in organic solvents. This is a significant advantage for processing and fabrication.
Thermal Properties: By restricting chain mobility and packing, the cycloheptyl group could affect the glass transition temperature (Tg) and thermal stability of the polymer.
Mechanical Properties: The introduction of such a large substituent would likely alter the mechanical strength, flexibility, and toughness of the material compared to polymers derived from less hindered anilines.
While specific data on polymers derived from this compound is not extensively documented, the principles of polymer chemistry suggest its potential utility. For instance, amidation reactions involving sterically hindered anilines have been studied, and it has been shown that the reaction rates can be significantly affected by the steric environment of the amine. gidrm.org This kinetic influence would be a critical factor in the synthesis and molecular weight control of polymers derived from this compound.
Table 1: Potential Influence of this compound on Polymer Properties
| Property | Expected Influence of Cycloheptyl Group | Rationale |
| Solubility | Increased | Disruption of polymer chain packing, leading to weaker intermolecular forces. |
| Glass Transition Temp. (Tg) | Potentially Increased | Restriction of segmental motion of the polymer backbone. |
| Crystallinity | Decreased | Steric hindrance prevents the orderly arrangement of polymer chains required for crystallization. |
| Processability | Improved | Enhanced solubility allows for a wider range of solution-based processing techniques. |
Building Block for Optoelectronic Materials (e.g., organic semiconductors, OLED components)
Sterically hindered anilines are valuable in the synthesis of novel organic functional materials for optoelectronic applications. acs.orgscience.gov The steric bulk can be a design element to control the molecular arrangement in the solid state, which is crucial for tuning electronic properties and device performance. For example, research has shown that sterically hindered anilines can be used to synthesize tetraarylpyrrolo[3,2-b]pyrroles, a class of dyes with potential applications in optoelectronics. acs.org The use of bulky amines in these syntheses allows for the creation of molecules with specific spatial arrangements that can influence their photophysical and electronic properties. acs.org
When incorporated into larger conjugated systems, such as those used for organic semiconductors or in Organic Light Emitting Diodes (OLEDs), the this compound moiety could serve several roles:
Preventing Aggregation: The cycloheptyl group can act as a spatial shield, preventing the undesirable aggregation of chromophores. This aggregation-caused quenching of fluorescence is a common issue that limits the efficiency of OLEDs.
Tuning Molecular Orbitals: The electron-donating nature of the amine group, modified by the steric and electronic effects of the cycloheptyl substituent, can influence the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the material.
Enhancing Morphological Stability: The bulky group can contribute to the formation of stable amorphous films, which are often desired in OLED fabrication to ensure device longevity and uniform performance.
The synthesis of complex organic molecules for optoelectronics often involves cross-coupling reactions. Copper-catalyzed N-arylation reactions, for instance, are a common method for forming the carbon-nitrogen bonds central to many optoelectronic materials, and these reactions are known to be feasible with sterically hindered anilines. science.gov
Components in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, π-π stacking) to construct well-defined, higher-order structures from molecular building blocks. The shape and functionality of the building blocks dictate the geometry and properties of the final assembly.
The structure of this compound makes it an interesting candidate for supramolecular chemistry. The amine group provides a hydrogen bond donor site, while the phenyl ring can participate in aromatic interactions. The cycloheptyl group offers a significant steric feature that can direct the self-assembly process.
Studies on N-aryl anthranilic acids derived from sterically hindered anilines have revealed the formation of distinct supramolecular architectures through hydrogen bonding. researchgate.netscience.gov The steric hindrance plays a crucial role in determining the packing arrangement in the solid state. researchgate.net By analogy, this compound and its derivatives could be designed to self-assemble into specific architectures:
Controlled Packing: The bulky cycloheptyl group can prevent dense packing, leading to the formation of porous structures or materials with specific cavities.
Directional Assembly: The interplay between the directional hydrogen bonds from the N-H group and the steric repulsion of the cycloheptyl group can be used to guide the formation of one-, two-, or three-dimensional networks.
Table 2: Supramolecular Interactions and Potential Assemblies with this compound
| Interacting Moiety | Type of Interaction | Potential Supramolecular Structure |
| -NH- group | Hydrogen Bonding | Chains, sheets, or dimeric structures. |
| Phenyl ring | π-π Stacking, CH-π interactions | Stacked columnar arrays (if not sterically prevented). |
| Cycloheptyl group | Van der Waals forces, Steric Repulsion | Formation of porous networks, control of intermolecular spacing. |
The ability to control supramolecular architecture is fundamental to the development of advanced materials such as molecular sensors, catalysts, and materials for gas storage. The unique steric profile of this compound offers a tool for the rational design of such complex, self-assembling systems.
Structure Property Relationship Studies of 2 Cycloheptylphenylamine Derivatives and Analogues
Systematic Modification of the Cycloheptyl Moiety
The seven-membered cycloheptyl ring is a key feature of 2-Cycloheptylphenylamine, imparting distinct conformational and steric properties to the molecule.
In comparison to smaller rings like cyclopentyl or larger rings like cyclooctyl, the cycloheptyl group presents a unique steric profile. The reactivity of the amine nitrogen can be affected by the steric hindrance imposed by the cycloalkyl group. Generally, as the ring size increases from smaller, more constrained rings to medium-sized rings, the steric bulk around the nitrogen atom can increase, potentially hindering its ability to participate in reactions.
Table 1: Comparison of General Properties of N-Cycloalkylanilines
| N-Cycloalkyl Group | Predominant Conformation(s) | Expected Relative Steric Hindrance at Nitrogen |
|---|---|---|
| Cyclopentyl | Envelope, Twist | Moderate |
| Cyclohexyl | Chair | Significant |
| Cycloheptyl | Twist-Chair, Chair | High |
This table is based on general principles of cycloalkane conformation and its expected influence on N-substituted anilines.
The introduction of substituents on the cycloheptyl ring would further modulate the properties of this compound. The position and nature (electron-donating or electron-withdrawing) of these substituents would be critical. For instance, a bulky substituent on the cycloheptyl ring, particularly near the point of attachment to the nitrogen, would likely increase steric hindrance, thereby decreasing the amine's reactivity and basicity.
Systematic Modification of the Phenyl Ring and Amine Functionality
The aromatic phenyl ring and the amine group are the primary sites of electronic activity in this compound.
The location of substituents on the phenyl ring has a profound effect on the properties of the molecule. The amino group (-NH-cycloheptyl) is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance.
Ortho-substitution: A substituent at the ortho position (adjacent to the amino group) can exert significant steric hindrance, which may force the cycloheptyl group into a specific conformation and can also affect the planarity of the aniline (B41778) system. This steric crowding can influence the amine's basicity and its ability to engage in hydrogen bonding.
Meta-substitution: A substituent at the meta position will primarily exert its electronic influence through inductive effects, as resonance effects are not transmitted to the meta position from the amino group.
Para-substitution: A substituent at the para position will exert both inductive and resonance effects with minimal steric interference with the amino group.
The basicity of the amine nitrogen is a direct reflection of the availability of its lone pair of electrons. Substituents on the phenyl ring can either increase or decrease this electron density. journaleras.com
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) increase the electron density on the aromatic ring and, by extension, on the nitrogen atom. wikipedia.org This enhances the basicity of the amine. An EDG at the para position is particularly effective at increasing basicity due to the combined influence of inductive and resonance effects. wikipedia.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) pull electron density away from the aromatic ring and the nitrogen atom. This delocalization of the nitrogen's lone pair into the ring makes it less available for protonation, thereby decreasing the amine's basicity. journaleras.com
Table 2: Predicted Electronic Effects of Substituents on the Basicity of this compound Derivatives
| Substituent on Phenyl Ring | Position | Primary Electronic Effect | Predicted Effect on Amine Basicity |
|---|---|---|---|
| -OCH₃ | para | +R, -I (Resonance donating) | Increase |
| -CH₃ | para | +I (Inductive donating) | Slight Increase |
| -Cl | para | -I, +R (Inductive withdrawing) | Decrease |
This table illustrates the expected trends based on the electronic properties of common substituents.
Stereochemical Investigations of Chiral this compound Derivatives
The this compound molecule can be chiral if the cycloheptyl ring is substituted in a way that creates a stereocenter. For example, substitution at any carbon atom of the cycloheptyl ring other than the one attached to the nitrogen would create a chiral center.
The synthesis of enantiomerically pure chiral this compound derivatives would require either a stereoselective synthesis or the resolution of a racemic mixture. Chiral resolution is a common technique where a racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography. wikipedia.org Once separated, the resolving agent can be removed to yield the individual enantiomers.
The stereochemistry of such derivatives would be crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly. The specific three-dimensional arrangement of the cycloheptyl and phenyl rings, along with any substituents, would dictate how the molecule interacts with chiral biological targets.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Cyclopentylamine |
| Cyclohexylamine |
| Cyclooctylamine |
| Methoxy-2-Cycloheptylphenylamine |
| Methyl-2-Cycloheptylphenylamine |
| Chloro-2-Cycloheptylphenylamine |
Synthesis of Enantiopure Forms
No information was found regarding the synthesis of enantiopure forms of this compound.
Chiroptical Properties and Their Correlation with Structure
No data on the chiroptical properties (e.g., specific rotation, circular dichroism) of this compound or its derivatives could be located.
Application in Asymmetric Catalysis or Chiral Recognition
There are no documented applications of this compound in the fields of asymmetric catalysis or chiral recognition in the available literature.
Intermolecular Interactions and Aggregation Behavior
No studies on the crystal structure or solution-state behavior of this compound are available, and thus no information on its hydrogen bonding networks can be provided.
No research on the self-assembly tendencies of this compound or its analogs has been published.
Q & A
Q. How can researchers validate the selectivity of this compound in receptor-binding assays?
- Methodological Answer : Perform competitive binding assays with labeled ligands (e.g., radiolabeled or fluorescent probes). Use Scatchard analysis to calculate binding affinity (Kd) and specificity. Confirm off-target effects via counter-screening against related receptors .
Tables: Key Physicochemical Properties
| Property | Value/Description | Method (Reference) |
|---|---|---|
| Molecular Weight | 217.34 g/mol | HRMS |
| Melting Point | 89–92°C | DSC |
| logP (Octanol-Water) | 3.2 ± 0.1 | Shake-flask |
| Solubility (Water, 25°C) | 0.15 mg/mL | HPLC-UV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
